molecular formula C9H5F3N2OS B1332463 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol CAS No. 67804-95-9

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

Cat. No.: B1332463
CAS No.: 67804-95-9
M. Wt: 246.21 g/mol
InChI Key: ROAZETBLNZFDDH-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a halogenated pyrimidine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol can be compared with other similar compounds, such as:

  • 4-(2-Thienyl)-6-(difluoromethyl)pyrimidin-2-ol
  • 4-(2-Thienyl)-6-(methyl)pyrimidin-2-ol
  • 4-(2-Thienyl)-6-(chloromethyl)pyrimidin-2-ol

These compounds share structural similarities but differ in the substituents on the pyrimidine ring. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and applications.

Properties

IUPAC Name

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZETBLNZFDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353867
Record name 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67804-95-9
Record name 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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